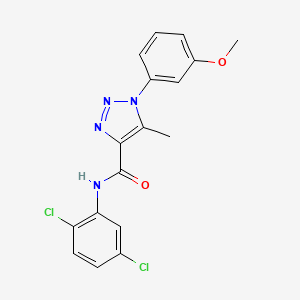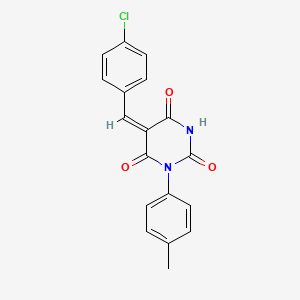![molecular formula C23H28N2O2 B4573951 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4573951.png)
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Übersicht
Beschreibung
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzoyl group, a butan-2-yl substituent on the phenyl ring, and a piperidine ring with a carboxamide group
Wissenschaftliche Forschungsanwendungen
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: It is used in the development of new materials and chemical processes, including the design of catalysts and the synthesis of specialty chemicals.
Vorbereitungsmethoden
The synthesis of 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with 2-(butan-2-yl)aniline under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the aromatic ring or the piperidine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or nature of substituents on the aromatic ring or the piperidine ring.
Piperidine carboxamides: These compounds share the piperidine carboxamide core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzoyl derivatives: Compounds with a benzoyl group attached to different core structures, which may exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2-butan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-17(2)20-11-7-8-12-21(20)24-22(26)18-13-15-25(16-14-18)23(27)19-9-5-4-6-10-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYCRKGRBSHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4573870.png)
![(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4573878.png)
![4-biphenylyl[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4573890.png)
![3-bromo-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4573897.png)

![3-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B4573914.png)
![2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4573915.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4573932.png)
![3-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4573936.png)
![[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4573948.png)
![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4573959.png)


